molecular formula C12H7ClF2O2S B13132351 2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride

2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride

Cat. No.: B13132351
M. Wt: 288.70 g/mol
InChI Key: XFCBRUTZXGFQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is an organic compound that belongs to the class of arylsulfonyl chlorides. This compound is characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-fluorophenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, and then gradually warmed to room temperature to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The aromatic ring can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonyl Fluoride or Hydride: Formed by reduction reactions.

Scientific Research Applications

2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of enzyme inhibitors and other biologically active compounds.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of various derivatives with different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzenesulfonyl Chloride: Similar structure but with only one fluorine atom.

    4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group and a chlorine atom.

    2-Fluorobenzenesulfonyl Chloride: Contains only one fluorine atom and a sulfonyl chloride group.

Uniqueness

2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence the compound’s reactivity and properties. The dual fluorination can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C12H7ClF2O2S

Molecular Weight

288.70 g/mol

IUPAC Name

2-fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-5-9(12(11)15)8-4-1-2-6-10(8)14/h1-7H

InChI Key

XFCBRUTZXGFQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.